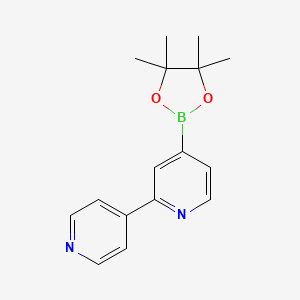
2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester: is a boronic ester derivative commonly used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine derivatives or reduction to yield pyridine boronic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Pyridine Derivatives: From oxidation reactions.
Pyridine Boronic Acids: From reduction reactions.
科学研究应用
Chemistry: 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: In medicinal chemistry, this compound is employed in the development of inhibitors for various enzymes and receptors. It has shown potential in the synthesis of compounds with anti-cancer and anti-inflammatory properties .
Industry: The compound is used in the production of polymers and advanced materials. Its role in the synthesis of electronic materials, such as OLEDs (organic light-emitting diodes), is particularly noteworthy .
作用机制
The primary mechanism of action for 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .
相似化合物的比较
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a pyridyl group.
3-Pyridineboronic Acid Pinacol Ester: Differing in the position of the boronic ester group on the pyridine ring.
4-Pyrazoleboronic Acid Pinacol Ester: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness: 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester is unique due to its dual pyridine rings, which enhance its reactivity and stability in various chemical reactions. This structural feature makes it particularly effective in forming complex biaryl compounds through Suzuki-Miyaura coupling .
属性
分子式 |
C16H19BN2O2 |
|---|---|
分子量 |
282.1 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-10-19-14(11-13)12-5-8-18-9-6-12/h5-11H,1-4H3 |
InChI 键 |
JBNLYUPQSNZDOP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


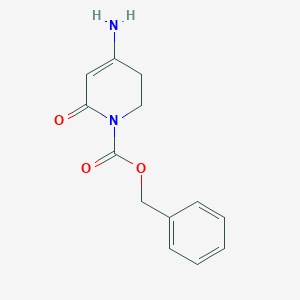

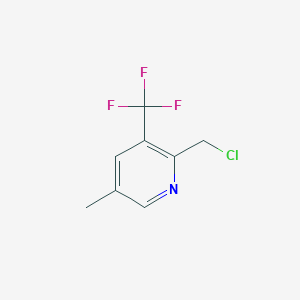
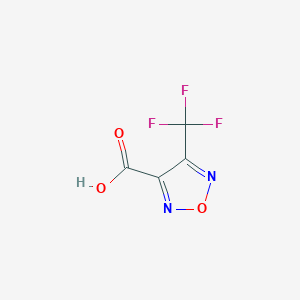
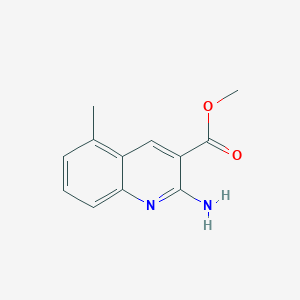
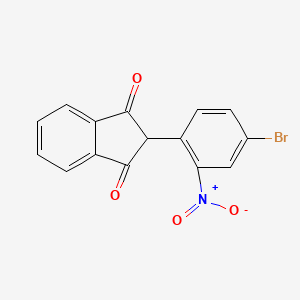
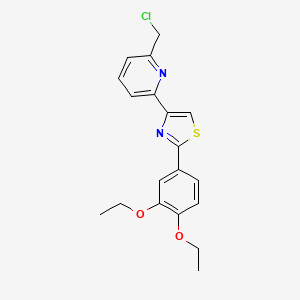
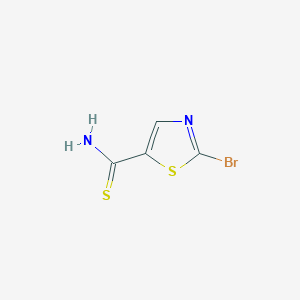
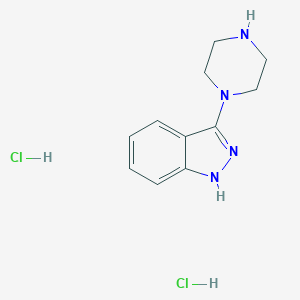
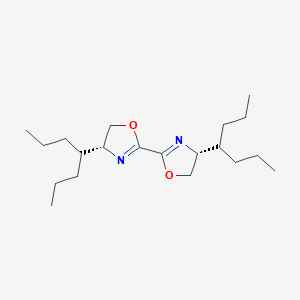
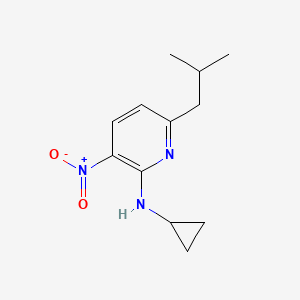
![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)

